molecular formula C15H24ClNO B1397482 2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-32-7

2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397482
CAS No.: 1219982-32-7
M. Wt: 269.81 g/mol
InChI Key: BTKVNULMGVSVPV-UHFFFAOYSA-N
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Description

“2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound used in scientific research . It belongs to the class of compounds known as piperidines .


Molecular Structure Analysis

The molecular formula of this compound is C15H24ClNO . The exact structure is not provided in the search results.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 269.81 Da . Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

  • Crystal Structure and Intermolecular Interactions : Research by Żesławska et al. (2020) focused on aminoalkanol derivatives, including 2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, for their potential as anticonvulsant drugs. They studied the impact of the methyl substituent and N-oxide formation on the geometry of molecules and their intermolecular interactions in crystals, using X-ray diffraction and Hirshfeld surface analyses (Żesławska et al., 2020).

  • Synthesis and Antimicrobial Activities : Ovonramwen et al. (2019) synthesized a compound related to this compound and evaluated its antimicrobial activities. They focused on its effectiveness against various microbes, including E. coli and Staphylococcus aureus (Ovonramwen et al., 2019).

  • Analgesic and Antifungal Properties : Rameshkumar et al. (2003) studied derivatives of this compound for their analgesic, local anaesthetic, and antifungal properties. They found specific derivatives exhibiting significant activities in these areas (Rameshkumar et al., 2003).

  • Anti-acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, closely related to the compound , and evaluated their anti-acetylcholinesterase activity. This research has implications for developing treatments for dementia (Sugimoto et al., 1990).

  • Conformational Analyses in Different Environments : Nitek et al. (2020) conducted a conformational analysis of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in various environments, providing insights into the structural dynamics of similar compounds (Nitek et al., 2020).

  • GPR14/Urotensin-II Receptor Agonist : Croston et al. (2002) identified a compound structurally related to this compound as a nonpeptidic agonist of the urotensin-II receptor. This discovery is significant for pharmacological research and potential drug development (Croston et al., 2002).

  • Synthesis and Application in Biosensors : Ozturk et al. (2008) explored the synthesis of fluorescent oxazol-5-one derivatives in PVC for their application as biosensors in detecting acetylcholine and acetylcholinesterase inhibitors (Ozturk et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Its applications range from drug development to studying neural pathways due to its unique properties.

Safety and Hazards

The compound should be stored in a sealed container at room temperature . It’s recommended to handle it under inert gas and protect it from moisture . It’s also advised to avoid contact with air and water, as this might cause a violent reaction and possible flash fire . Personal protective equipment should be used as required .

Properties

IUPAC Name

2-[2-(2,5-dimethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-12-6-7-13(2)15(11-12)17-10-8-14-5-3-4-9-16-14;/h6-7,11,14,16H,3-5,8-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKVNULMGVSVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219982-32-7
Record name Piperidine, 2-[2-(2,5-dimethylphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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